ZAPA sulfate

Overview

Description

Mechanism of Action

Target of Action

ZAPA sulfate is an agonist at low-affinity GABAA receptors . GABAA receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound interacts with its target, the GABAA receptors, and induces membrane hyperpolarization . Hyperpolarization is a change in a cell’s membrane potential that makes it more negative, inhibiting the generation of an action potential. It is a key mechanism in neural communication and contributes to the processing and transmission of neural signals.

Biochemical Pathways

It is known that this compound’s action on gabaa receptors can influence neuronal signaling . The interaction of this compound with GABAA receptors may affect various biochemical pathways related to neural communication and potentially influence the functioning of the nervous system.

Result of Action

The primary molecular effect of this compound’s action is the induction of membrane hyperpolarization . This can lead to a decrease in neuronal excitability, which may have various downstream effects at the cellular level, depending on the specific neural pathways involved.

Biochemical Analysis

Biochemical Properties

ZAPA sulfate plays a significant role in biochemical reactions by acting as an agonist at low-affinity gamma-aminobutyric acid receptors. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. This compound induces membrane hyperpolarization in muscle cells of the nematode Ascaris, with an effective concentration (EC50) of 10.3 micromolar . This hyperpolarization effect is similar to that induced by gamma-aminobutyric acid itself, indicating that this compound mimics the action of this neurotransmitter.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in muscle cells. In Ascaris muscle cells, this compound induces membrane hyperpolarization, which is a change in the cell’s membrane potential that makes it more negative . This effect is crucial for regulating muscle contraction and relaxation. Additionally, this compound can transiently increase intracellular calcium levels, similar to the response evoked by gamma-aminobutyric acid . These cellular effects suggest that this compound can modulate cell signaling pathways and influence cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to low-affinity gamma-aminobutyric acid receptors. By acting as an agonist, this compound activates these receptors, leading to the opening of chloride ion channels and subsequent hyperpolarization of the cell membrane . This hyperpolarization inhibits the firing of action potentials, thereby exerting an inhibitory effect on neuronal activity. Additionally, the increase in intracellular calcium levels suggests that this compound may also interact with calcium channels or signaling pathways that regulate calcium homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under suboptimal conditions . Long-term studies have shown that this compound maintains its ability to induce membrane hyperpolarization and increase intracellular calcium levels for several weeks when stored properly. Prolonged exposure to light or high temperatures can lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces membrane hyperpolarization and increases intracellular calcium levels without causing significant adverse effects . At higher doses, the compound can lead to excessive inhibition of neuronal activity, resulting in muscle relaxation and potential toxicity. Studies in animal models have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced, highlighting the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfur metabolism. The compound undergoes biotransformation in the body, where it is metabolized by enzymes involved in sulfur assimilation and reduction . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating the levels of sulfur-containing compounds. This compound’s interaction with these enzymes can influence metabolic flux and the levels of various metabolites, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its interaction with plasma membrane transporters and intracellular binding proteins. This interaction ensures that this compound reaches its target sites, such as gamma-aminobutyric acid receptors, to exert its effects.

Subcellular Localization

This compound localizes to specific subcellular compartments where it can interact with its target receptors and other biomolecules. The compound is primarily found in the cytoplasm and near the cell membrane, where gamma-aminobutyric acid receptors are located . This subcellular localization is crucial for this compound’s activity, as it allows the compound to effectively bind to and activate its target receptors. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments can influence its function and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

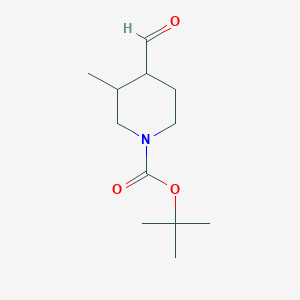

The synthesis of ZAPA sulfate involves the reaction of (Z)-3-carbamimidoylsulfanylprop-2-enoic acid with sulfuric acid. The reaction typically requires controlled conditions to ensure the formation of the desired product. The compound is often synthesized in a laboratory setting where precise measurements and conditions can be maintained .

Industrial Production Methods

The production process likely involves similar synthetic routes as those used in laboratory settings, with additional steps to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

ZAPA sulfate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: this compound can be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in products where specific functional groups have been replaced .

Scientific Research Applications

ZAPA sulfate has several scientific research applications, including:

Chemistry: Used as a ligand to investigate GABA receptors linked to benzodiazepine receptors.

Biology: Studied for its effects on GABA A receptors and its potential role in modulating neuronal signaling.

Medicine: Explored for its potential therapeutic applications due to its interaction with GABA A receptors.

Industry: Utilized in the development of research tools and reagents for studying GABAergic systems

Comparison with Similar Compounds

Similar Compounds

GABA: The primary inhibitory neurotransmitter in the central nervous system.

Muscimol: A potent agonist at GABA A receptors.

Baclofen: A GABA B receptor agonist used as a muscle relaxant.

Uniqueness of ZAPA Sulfate

This compound is unique due to its higher potency compared to GABA and muscimol at low affinity GABA A receptors. This makes it a valuable tool for studying specific GABAergic systems and understanding the role of GABA A receptors in various physiological processes .

Properties

IUPAC Name |

(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVNHPNVOMFDHW-ODZAUARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\SC(=N)N)\C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)

![2-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1380929.png)